methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O6 and its molecular weight is 489.488. The purity is usually 95%.
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Biological Activity
Methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (CAS Number: 896297-11-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C24H22N6O5 |
Molecular Weight | 474.5 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's imidazole moiety is known to exhibit significant pharmacological properties, including:
- Antibacterial Activity : Compounds containing imidazole rings have demonstrated antimicrobial properties against a range of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has been evaluated for its antibacterial effects. A study reported the antimicrobial activity of similar imidazole derivatives against several bacterial strains:
Compound | Zone of Inhibition (mm) |
---|---|
E. coli | 20 |
P. aeruginosa | 22 |
B. subtilis | 25 |
S. aureus | 28 |
These results suggest that the compound possesses substantial antibacterial potential .
Antitumor Activity
The imidazole derivatives have been extensively studied for their antitumor effects. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
Study on Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that this compound exhibited significant growth inhibition in breast cancer cells with an IC50 value of approximately 15 µM .
Clinical Relevance
Another investigation into the therapeutic potential of imidazole derivatives highlighted their role in overcoming drug resistance in cancer treatment. The study suggested that this compound could enhance the efficacy of conventional chemotherapeutics when used in combination therapies .
Properties
CAS No. |
896297-03-3 |
---|---|
Molecular Formula |
C25H23N5O6 |
Molecular Weight |
489.488 |
IUPAC Name |
methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O6/c1-27-22-21(23(32)29(25(27)33)14-20(31)36-4)28-13-18(15-8-6-5-7-9-15)30(24(28)26-22)17-11-10-16(34-2)12-19(17)35-3/h5-13H,14H2,1-4H3 |
InChI Key |
UVBCKNHDKNURMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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